4-(1,3-Thiazol-2-ylcarbamoyl)phenyl acetate
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Overview
Description
4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL ACETATE is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of 4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL ACETATE typically involves the reaction of thiazole derivatives with phenyl acetate. One common method involves the use of phosphorus pentasulfide with acylaminoketone to produce thiazole derivatives . Industrial production methods often employ eco-friendly techniques such as microwave irradiation to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiazolidines .
Scientific Research Applications
4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL ACETATE has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL ACETATE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
What sets 4-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL ACETATE apart is its unique combination of thiazole and phenyl acetate moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C12H10N2O3S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
[4-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C12H10N2O3S/c1-8(15)17-10-4-2-9(3-5-10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16) |
InChI Key |
SSCLNLFSZHICJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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